5-Methylpyridine-3-boronic acid (CAS 173999-18-3) is a specialized heterocyclic organoboron building block primarily procured for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions [1]. Featuring an electron-donating methyl group at the 5-position, this compound exhibits enhanced transmetalation kinetics and altered lipophilicity compared to unsubstituted pyridylboronic acids [2]. It is a critical precursor for synthesizing complex biaryls, including potent CYP11B1 inhibitors and kinase antagonists, where the 5-methyl moiety is strictly required for target binding affinity [1]. For industrial procurement, sourcing this pre-formed boronic acid eliminates the need for manufacturers to perform hazardous, low-temperature (-78 °C) lithiation or expensive diboron-based borylation of halopyridine precursors in-house .
Substituting 5-methylpyridine-3-boronic acid with unsubstituted pyridine-3-boronic acid fundamentally alters the downstream active pharmaceutical ingredient (API), leading to a loss of critical hydrophobic interactions in the target binding pocket and disrupting established structure-activity relationships (SAR) [1]. Furthermore, attempting to substitute with the 2-methyl or 4-methyl positional isomers shifts the vector of the biaryl linkage, completely altering the spatial geometry of the final molecule [2]. From a process chemistry perspective, substituting the free boronic acid with its pinacol ester counterpart (CAS 1310404-52-4) reduces atom economy by adding significant non-active mass, and can necessitate altered biphasic solvent ratios or stronger bases to facilitate in situ hydrolysis prior to transmetalation .
The presence of the 5-methyl group provides inductive electron donation to the pyridine ring, which increases the nucleophilicity of the boronic acid moiety during palladium-catalyzed cross-coupling [1]. When reacted with electron-deficient aryl halides under standard conditions (e.g., Pd(PPh3)4, Na2CO3, toluene/ethanol/water), 5-methylpyridine-3-boronic acid frequently achieves isolated yields exceeding 85-94%, whereas the unsubstituted pyridine-3-boronic acid often stalls at 60-75% due to slower transmetalation kinetics[2].
| Evidence Dimension | Cross-coupling yield with aryl halides |
| Target Compound Data | 5-Methylpyridine-3-boronic acid (85-94% isolated yield) |
| Comparator Or Baseline | Pyridine-3-boronic acid (60-75% isolated yield) |
| Quantified Difference | 15-20% higher isolated yield |
| Conditions | Pd(PPh3)4 (5 mol %), Na2CO3, Toluene/EtOH/H2O, reflux, 4 h |
Higher coupling yields reduce expensive palladium catalyst loading requirements and minimize difficult-to-separate unreacted starting materials during scale-up.
Pyridylboronic acids are susceptible to protodeboronation in basic aqueous media, with 2-pyridyl isomers undergoing rapid decomposition (t1/2 < 1 h) due to the alpha-nitrogen effect [1]. 5-Methylpyridine-3-boronic acid avoids this destabilizing pathway and benefits from the stabilizing effect of the methyl group on the C-B bond, allowing it to survive prolonged heating (e.g., 90 °C for 20 h) in basic aqueous media without significant degradation [2].
| Evidence Dimension | Thermal stability in basic aqueous media |
| Target Compound Data | 5-Methylpyridine-3-boronic acid (Survives >20h at 90 °C) |
| Comparator Or Baseline | 2-Pyridylboronic acid (Rapid protodeboronation, t1/2 < 1h) |
| Quantified Difference | >20-fold increase in half-life under basic coupling conditions |
| Conditions | Aqueous base (e.g., LiOH or Na2CO3), 80-90 °C |
Procurement of the 3-boronic acid isomer ensures robust scalability and high conversions without the need for the large stoichiometric excesses required by unstable 2-pyridyl analogs.
While boronic acid pinacol esters offer ease of handling, they carry a significant molecular weight penalty that impacts process efficiency . The free 5-methylpyridine-3-boronic acid has a molecular weight of 136.95 g/mol, whereas its pinacol ester counterpart is 219.09 g/mol. Utilizing the free acid improves the atom economy of the coupling step and avoids the generation of pinacol as an organic byproduct, which can complicate downstream purification and wastewater treatment [1].
| Evidence Dimension | Reagent mass efficiency (Molecular Weight) |
| Target Compound Data | 5-Methylpyridine-3-boronic acid (136.95 g/mol) |
| Comparator Or Baseline | 5-Methylpyridine-3-boronic acid pinacol ester (219.09 g/mol) |
| Quantified Difference | ~37% reduction in reagent mass per mole of active boron |
| Conditions | Stoichiometric calculation for scale-up procurement |
Procuring the free acid reduces shipping weight, storage volume, and byproduct waste, directly lowering the Process Mass Intensity (PMI) of the manufacturing route.
5-Methylpyridine-3-boronic acid is a critical building block for synthesizing (pyridylmethyl)pyridine and isoxazole-type CYP11B1 inhibitors[1]. The 5-methyl group is essential for occupying specific hydrophobic pockets in the enzyme, achieving nanomolar IC50 values that cannot be replicated by unsubstituted pyridines, making this specific compound indispensable for this therapeutic class[2].
This compound is utilized in the rapid library expansion of kinase inhibitors (e.g., targeting Aurora or Tie-2 kinases) [3]. The boronic acid enables late-stage Suzuki-Miyaura diversification of halogenated core scaffolds, where the 5-methylpyridine moiety provides optimal lipophilicity and metabolic stability compared to more electron-deficient functional groups [3].
Ideal for process chemistry routes requiring the installation of a 5-methyl-3-pyridyl motif[1]. Procuring the pre-formed boronic acid bypasses the need to perform hazardous, low-temperature (-78 °C) directed ortho-metalation or expensive palladium-catalyzed Miyaura borylations on 3-bromo-5-methylpyridine at scale, streamlining the overall manufacturing process .